N8-Acetylspermidine

Description

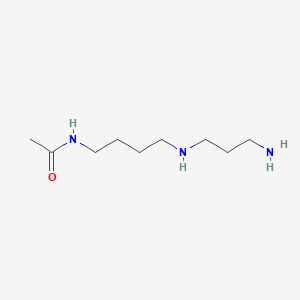

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(3-aminopropylamino)butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O/c1-9(13)12-8-3-2-6-11-7-4-5-10/h11H,2-8,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONIWJIDLJEJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34450-15-2 (di-hydrochloride) | |

| Record name | N(8)-Acetylspermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60158637 | |

| Record name | N(8)-Acetylspermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N8-Acetylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13431-24-8, 34450-15-2 | |

| Record name | N8-Acetylspermidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(8)-Acetylspermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(8)-Acetylspermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N8-Acetylspermidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N8-Acetylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 203 °C | |

| Record name | N8-Acetylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and History of N8-Acetylspermidine: A Technical Guide

Introduction

N8-acetylspermidine is a monoacetylated derivative of the polyamine spermidine (B129725), distinguished by the acetylation of the nitrogen at the 8-position of the spermidine backbone. Unlike its isomer, N1-acetylspermidine, which is a key intermediate in polyamine catabolism, this compound is involved in a distinct metabolic cycle of acetylation and deacetylation. This guide provides an in-depth technical overview of the discovery, history, and core methodologies associated with this compound, tailored for researchers, scientists, and drug development professionals.

Historical Perspective and Key Discoveries

The story of this compound unfolds over several decades, beginning with the initial detection of its metabolic pathway components and culminating in the identification of the specific enzymes that govern its turnover.

The Dawn of Discovery (1970s):

The first indications of a distinct acetylspermidine metabolic pathway emerged in the late 1970s. In 1978 , two seminal papers laid the groundwork for the field. P.R. Libby reported the purification and properties of two nuclear N-acetyltransferases from calf liver that could acetylate both spermidine and histones[1][2][3][4]. This suggested a potential link between polyamine and histone acetylation. In the same year, J. Blankenship described an enzyme activity in rat tissues capable of deacetylating this compound[5][6][7][8][9]. This deacetylase was found to be a soluble, cytoplasmic enzyme with the highest specific activity in the liver. A crucial early finding was the high specificity of this deacetylase for the N8 isomer, as N1-acetylspermidine was not a substrate[10].

Elucidating the Metabolic Cycle (1980s-1990s):

Subsequent research focused on defining the metabolic fate and physiological relevance of the two acetylspermidine isomers. In vivo studies in rats demonstrated that N1-acetylspermidine is primarily metabolized to putrescine, while this compound is rapidly deacetylated back to spermidine[6]. This highlighted two distinct metabolic pathways and functions. The enzyme responsible for N1-acetylation, spermidine/spermine N1-acetyltransferase (SSAT), was identified and extensively studied as a rate-limiting enzyme in polyamine catabolism[4][11][12][13][14]. However, the specific enzyme for N8-acetylation remained less clear, with studies suggesting that histone acetyltransferases or other, less specific acetyltransferases might be responsible[15][16].

The Modern Era: Identification of HDAC10 (2000s-Present):

A significant breakthrough in understanding this compound metabolism came with the identification of Histone Deacetylase 10 (HDAC10) as the long-sought this compound deacetylase[17]. This discovery connected the metabolism of this polyamine derivative to the broader field of histone deacetylases and their roles in cellular regulation. More recent research has also highlighted the potential of this compound as a biomarker, particularly in the context of ischemic cardiomyopathy, where its plasma levels are elevated[8][18][19].

Metabolic Pathways of this compound

The metabolism of this compound is characterized by a cycle of acetylation and deacetylation that is distinct from the catabolic pathway of N1-acetylspermidine.

Biosynthesis of this compound

Spermidine is acetylated at the N8 position by a spermidine N8-acetyltransferase . While a single, dedicated enzyme has not been as clearly defined as for N1-acetylation, evidence suggests that certain histone acetyltransferases (HATs), such as p300/CBP-associated factor (P/CAF), can catalyze this reaction[5]. Some bacterial SpeG enzymes have also been shown to produce both N1- and this compound[20].

Deacetylation of this compound

This compound is deacetylated back to spermidine by This compound deacetylase , now identified as HDAC10 . This enzyme exhibits high specificity for the N8-acetylated form of spermidine.

Caption: Metabolic cycle of this compound.

Quantitative Data

The concentration of this compound varies across different tissues and physiological states. The following tables summarize key quantitative data from the literature.

Table 1: this compound Concentrations in Rat Tissues

| Tissue | Concentration (nmol/g wet tissue) | Reference |

| Stomach (glandular) | 4.43 ± 0.94 | [2] |

| Brain (normal) | Undetected to low levels | [16] |

| Brain (gliomas) | Increased formation observed | [16] |

| Various Tissues (as % of radiolabeled spermidine metabolites) | 0.27% to 1.9% | [11] |

Table 2: N1- to this compound Ratio in Rat Tissues

| Tissue | N1:N8 Ratio | Reference |

| Thymus | ~5:1 | [11] |

| Liver | ~1.5:1 | [11] |

Table 3: Plasma this compound Levels in Human Patients

| Patient Cohort | This compound (nmol/L) | Reference |

| Ischemic Cardiomyopathy (ICM) | 10.39 (median) | [8][18][19] |

| Coronary Artery Disease without ICM | 8.29 (median) | [8][18][19] |

Experimental Protocols

The analysis of this compound and its related enzymes requires specific and sensitive methodologies.

Quantification of this compound by HPLC

A common method for the simultaneous determination of polyamines and their acetylated derivatives is High-Performance Liquid Chromatography (HPLC) with fluorescence detection after post-column derivatization.

Protocol: HPLC Analysis of this compound in Gastric Tissue

-

Tissue Homogenization: Homogenize rat glandular stomach tissue in a suitable buffer.

-

Deproteinization: Precipitate proteins using an acid, such as perchloric acid, followed by centrifugation.

-

Chromatographic Separation:

-

Column: A reverse-phase column.

-

Mobile Phase: An ion-pairing agent like octane (B31449) sulfonate in an acetate (B1210297) buffer (pH 4.5).

-

Gradient: A gradient elution may be used to separate different polyamines.

-

Flow Rate: Typically around 1 mL/min.

-

-

Post-Column Derivatization: React the column effluent with o-phthaldialdehyde (OPA) to form fluorescent derivatives.

-

Detection:

-

Detector: Fluorescence detector.

-

Excitation Wavelength: 340 nm.

-

Emission Wavelength: 450 nm.

-

-

Quantification: Calculate concentrations based on the peak areas of standards with known concentrations. The mean retention time for this compound is approximately 18.99 minutes under specific conditions[2].

Caption: Workflow for HPLC quantification of this compound.

Quantification of this compound by Mass Spectrometry

High-resolution metabolomics profiling using mass spectrometry (MS) offers high sensitivity and specificity for the quantification of this compound, particularly in complex biological fluids like plasma.

Protocol: Mass Spectrometry Analysis of this compound in Plasma

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Precipitate proteins with an organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Liquid Chromatography (LC) Separation:

-

Column: A suitable column for separating polar metabolites, such as a C18 column.

-

Mobile Phase: A gradient of solvents, typically water with an additive like formic acid (Solvent A) and an organic solvent like acetonitrile (B52724) with formic acid (Solvent B).

-

-

Mass Spectrometry (MS) Analysis:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap).

-

Data Acquisition: Acquire data in full scan mode to detect the precursor ion of this compound. For targeted analysis, use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for the specific m/z of this compound.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its accurate mass and retention time, confirmed using a chemical standard.

-

Quantify the analyte by integrating the peak area and comparing it to a standard curve generated from authentic this compound.

-

Caption: Workflow for mass spectrometry-based quantification of this compound.

Conclusion

The discovery and characterization of this compound and its metabolic pathway have evolved from initial observations of enzymatic activities to a more detailed understanding of its molecular players and potential clinical relevance. The distinct metabolic fate of this compound compared to its N1-isomer underscores its unique biological role, which is still an active area of investigation. The advancement of analytical techniques, particularly mass spectrometry, has enabled more sensitive and accurate quantification, paving the way for further exploration of this compound as a biomarker and its role in health and disease. This guide provides a foundational understanding for researchers and professionals seeking to delve into the science of this intriguing polyamine derivative.

References

- 1. Studies of the specificity and kinetics of rat liver spermidine/spermine N1-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the biological role of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure of Prokaryotic Polyamine Deacetylase Reveals Evolutionary Functional Relationships with Eukaryotic Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The formation of radiolabeled N1- and this compound in various rat organs following [14C]spermidine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gender-related differences in polyamine oxidase activity in rat tissues [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Spermidine acetylation in N1 and N8 position in rat brain and in N-ethyl-N-nitrosourea-induced gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. Gender-related differences in polyamine oxidase activity in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structural and Kinetic Characterization of the SpeG Spermidine/Spermine N-acetyltransferase from Methicillin-Resistant Staphylococcus aureus USA300 | MDPI [mdpi.com]

An In-depth Technical Guide on the Intracellular Localization of N8-Acetylspermidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N8-acetylspermidine (N8-AcSpd), a monoacetylated derivative of the polyamine spermidine (B129725), plays a crucial role in cellular homeostasis and has been implicated in various physiological and pathological processes, including cell growth, differentiation, and cancer. Its intracellular localization is a key determinant of its function, dictating its access to specific enzymes and substrates. This technical guide provides a comprehensive overview of the current understanding of the subcellular distribution of this compound, details the experimental methodologies to elucidate its localization, and presents the key signaling pathways governing its metabolism. While precise quantitative data on the subcellular concentrations of N8-AcSpd remains an area of active research, this guide synthesizes the available qualitative and contextual evidence to provide a robust framework for researchers in the field.

Intracellular Localization of this compound

The current scientific consensus points to a dynamic nucleocytoplasmic shuttling of the acetylated polyamine. This compound is primarily synthesized in the nucleus and subsequently exported to the cytoplasm for deacetylation. This spatial separation of its synthesis and degradation is critical for regulating polyamine homeostasis.

Nuclear Synthesis

Spermidine is acetylated at the N8 position within the cell nucleus.[1] This reaction is catalyzed by an N-acetyltransferase that appears to be associated with chromatin.[2] The acetylation neutralizes the positive charge of the spermidine molecule, which is thought to facilitate its transport out of the nucleus.[3]

Cytoplasmic Deacetylation

Once in the cytoplasm, this compound is rapidly deacetylated back to spermidine by the enzyme histone deacetylase 10 (HDAC10) .[4][5][6] HDAC10 is predominantly a cytosolic enzyme and exhibits high specificity for this compound, distinguishing it from other acetylated polyamines like N1-acetylspermidine.[4][5] This rapid cytoplasmic deacetylation ensures that the intracellular concentration of this compound is generally kept low.[6][7]

Quantitative Data on Subcellular Distribution

To date, there is a notable absence of specific quantitative data in the literature detailing the precise concentrations or percentage distribution of this compound in different subcellular compartments (nucleus, cytoplasm, mitochondria, etc.). While plasma levels have been quantified in various studies, these do not reflect the intracellular distribution. The rapid metabolism of this compound likely contributes to the challenge of accurately measuring its concentration within specific organelles.[7]

Table 1: Summary of Qualitative Intracellular Localization of this compound

| Subcellular Compartment | Role in this compound Metabolism | Supporting Evidence |

| Nucleus | Site of synthesis (acetylation of spermidine).[1] | Association of spermidine N8-acetyltransferase with chromatin.[2] Acetylation facilitates nuclear export.[3] |

| Cytoplasm | Site of degradation (deacetylation to spermidine).[4][5] | Predominantly cytosolic localization of the specific deacetylase, HDAC10.[4][8] |

| Mitochondria | Undetermined. | While polyamines are present in mitochondria, the specific role and concentration of this compound in this organelle are not well-defined. |

Signaling and Metabolic Pathways

The intracellular localization of this compound is intrinsically linked to its metabolic pathway. The key steps involve the enzymatic acetylation of spermidine in the nucleus and its deacetylation in the cytoplasm.

Experimental Protocols

Determining the intracellular localization of this compound requires a combination of techniques to isolate subcellular compartments and quantify the molecule of interest.

Subcellular Fractionation

This is a foundational technique to separate the major organelles.

Objective: To isolate nuclear, cytoplasmic, and mitochondrial fractions from cultured cells for subsequent quantification of this compound.

General Protocol:

-

Cell Lysis: Harvest cultured cells and gently lyse the plasma membrane using a hypotonic buffer containing a mild detergent (e.g., digitonin) to release the cytoplasm while keeping the nuclei and mitochondria intact.

-

Nuclear Pelletting: Centrifuge the cell lysate at a low speed (e.g., 700-1000 x g) to pellet the nuclei. The supernatant will contain the cytoplasm and mitochondria.

-

Mitochondrial Pelletting: Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

Washing: Wash the nuclear and mitochondrial pellets with an appropriate buffer to minimize cross-contamination.

-

Fraction Purity Assessment: Validate the purity of each fraction by performing Western blotting for marker proteins specific to each compartment (e.g., Histone H3 for the nucleus, Tubulin for the cytoplasm, and COX IV for mitochondria).

-

Extraction of this compound: Extract small molecules, including this compound, from each fraction using a suitable method, such as perchloric acid precipitation followed by neutralization.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of small molecules like this compound.

Objective: To quantify this compound in subcellular fractions.

General Protocol:

-

Sample Preparation: Use the extracts from the subcellular fractionation protocol. A derivatization step may be necessary to improve chromatographic retention and ionization efficiency.

-

Chromatographic Separation: Employ a suitable HPLC or UPLC column (e.g., C18) to separate this compound from other polyamines and cellular metabolites.

-

Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound.

-

Quantification: Create a standard curve using a pure this compound standard. An isotopically labeled internal standard (e.g., d4-N8-acetylspermidine) should be used to correct for matrix effects and variations in sample processing.

Quantification by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be a high-throughput alternative for quantification, provided a specific antibody is available.

Objective: To quantify this compound in subcellular fractions using a competitive ELISA.

General Protocol:

-

Sample Preparation: Use the extracts from the subcellular fractionation protocol. Samples may require derivatization depending on the kit requirements.

-

Assay Procedure: Follow the manufacturer's instructions for the N8-Acetyl-Spermidine ELISA kit.[9][10] This typically involves:

-

Adding standards, controls, and samples to a microtiter plate pre-coated with an this compound antigen.

-

Adding a specific anti-N8-acetylspermidine antibody.

-

Incubating to allow competition between the this compound in the sample and the coated antigen for antibody binding.

-

Washing to remove unbound antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of this compound in the samples based on the standard curve.

Visualization by Immunofluorescence Microscopy

Immunofluorescence can provide in-situ visualization of this compound, though it is dependent on the availability of a highly specific antibody. It should be noted that the availability of a validated antibody for this compound immunofluorescence has been questioned.[1]

Objective: To visualize the subcellular localization of this compound in intact cells.

General Protocol:

-

Cell Culture and Fixation: Grow cells on coverslips and fix them with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin or normal goat serum).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for this compound.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

-

Imaging: Visualize the fluorescent signal using a confocal or fluorescence microscope.

Conclusion and Future Directions

The intracellular localization of this compound is characterized by its synthesis in the nucleus and subsequent deacetylation in the cytoplasm, a pathway that is critical for maintaining polyamine homeostasis. While the key enzymatic players in this process have been identified, a significant gap remains in our understanding of the precise quantitative distribution of this compound within different organelles. Future research should focus on developing and applying sensitive analytical techniques to accurately measure the concentration of this compound in subcellular compartments. Furthermore, the development of validated antibodies for immunofluorescence would be invaluable for in-situ visualization and confirming the nucleocytoplasmic shuttling model. A deeper understanding of the subcellular dynamics of this compound will undoubtedly provide novel insights into its role in health and disease, and may unveil new therapeutic targets for a range of disorders, including cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0002189) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Binding of this compound Analogues to Histone Deacetylase 10 Reveals Molecular Strategies for Blocking Polyamine Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of N1-acetylspermidine and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eaglebio.com [eaglebio.com]

- 10. eaglebio.com [eaglebio.com]

N8-Acetylspermidine: A Critical Regulator at the Crossroads of Polyamine Metabolism and Histone Acetylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N8-acetylspermidine, a key metabolite in polyamine catabolism, is emerging as a significant modulator of epigenetic landscapes, directly linking polyamine homeostasis to the intricate machinery of histone acetylation. This technical guide provides a comprehensive overview of the synthesis, degradation, and regulatory functions of this compound, with a particular focus on its role in influencing histone modifications. We delve into the enzymatic players governing its metabolism, namely spermidine (B129725)/spermine N1-acetyltransferase (SSAT) and histone deacetylase 10 (HDAC10), and explore the downstream consequences of its accumulation on gene expression. This document consolidates quantitative data from key studies, presents detailed experimental protocols for essential assays, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding and empower future research in this burgeoning field.

Introduction: The Intersection of Polyamines and Epigenetics

Polyamines, including spermidine and spermine, are ubiquitous polycations essential for a myriad of cellular processes, from cell growth and proliferation to the regulation of ion channels and nucleic acid synthesis.[1][2] Their cellular concentrations are meticulously controlled through a tightly regulated network of biosynthesis, catabolism, and transport.[1][3] A critical pathway in polyamine homeostasis is the acetylation of spermidine and spermine, a reaction catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT).[1][4] This acetylation neutralizes the positive charges on polyamines, altering their affinity for macromolecules like DNA and facilitating their export or further degradation.[1][4]

One of the key products of this pathway, this compound, has garnered significant attention for its distinct metabolic fate and regulatory roles. Unlike N1-acetylspermidine, which is a substrate for acetylpolyamine oxidase (APAO), this compound is primarily deacetylated back to spermidine by the recently identified polyamine deacetylase, histone deacetylase 10 (HDAC10).[5][6] This discovery has unveiled a direct and unexpected link between polyamine metabolism and the enzymatic machinery traditionally associated with histone deacetylation and epigenetic regulation. This guide will explore the multifaceted role of this compound, from its metabolic regulation to its impact on histone acetylation and its potential as a therapeutic target.

The Core Signaling Pathway: Metabolism and Action of this compound

The metabolism of this compound is a cyclical process that finely tunes the intracellular levels of spermidine and its acetylated form. This pathway is central to maintaining polyamine homeostasis and has significant implications for downstream cellular processes, including gene regulation.

Synthesis of this compound

In the nucleus, spermidine can be acetylated at its N8 position by certain histone acetyltransferases (HATs), such as p300/CBP-associated factor (P/CAF).[7][8] This reaction consumes acetyl-CoA and converts spermidine into this compound.[8] This acetylation is a crucial step that is thought to facilitate the export of polyamines from the nucleus to the cytoplasm.[6]

Deacetylation by HDAC10

Once in the cytoplasm, this compound is specifically deacetylated by histone deacetylase 10 (HDAC10), regenerating spermidine.[5][6] HDAC10 is unique among the HDAC family for its high specificity towards this compound, showing negligible activity against acetylated histones or N1-acetylspermidine.[6] This targeted deacetylation is crucial for replenishing the cytoplasmic pool of spermidine, which can then be used for various cellular functions, including the synthesis of spermine.[6][9]

Regulatory Impact on Histone Acetylation

The interplay between spermidine, this compound, and the enzymes that process them has a direct impact on histone acetylation. Spermidine itself can act as a competitive substrate for HATs like P/CAF, thereby inhibiting histone acetylation at higher concentrations.[8] Conversely, at lower concentrations, spermidine can be converted to this compound, which has been shown to activate P/CAF-HAT activity.[8][10] This creates a bimodal regulatory mechanism where the local concentrations of spermidine and this compound can fine-tune the activity of HATs and, consequently, the acetylation status of histones.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and molecules discussed in this guide.

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Substrate | Km (µM) | Reference |

| Spermidine/spermine N1-acetyltransferase (SSAT) | N1-dansylnorspermine | ~11 | [11] |

| Spermidine/spermine N1-acetyltransferase (SSAT) | Acetyl-CoA | ~13 | [11] |

| This compound Deacetylase (from rat liver) | This compound | 11 | [12] |

Table 2: Inhibitor Constants for this compound Deacetylase

| Inhibitor | Enzyme Source | Apparent Ki (µM) | Reference |

| 7-[N-(3-aminopropyl)amino]heptan-2-one (APAH) | Rat Liver Supernatant | 0.18 | [12] |

Table 3: Cellular and Urinary Levels of Acetylated Polyamines

| Analyte | Condition | Concentration/Level | Reference |

| N1-acetylspermidine | Colon Cancer Patients (urine) | Significantly increased vs. controls | [13] |

| This compound | Colon Cancer Patients (urine) | Significantly increased vs. controls | [13] |

| This compound | Poorly Differentiated Adenocarcinoma (urine) | Elevated vs. moderate/well-differentiated | [13] |

| This compound | Ischemic Cardiomyopathy (plasma) | 5.62 ± 1.92 nmol/L | [14] |

| N1-acetylspermidine | Normal Fasting Rat Gastric Tissue | 5.88 ± 0.48 nmole/g wet tissue | [15] |

| This compound | Normal Fasting Rat Gastric Tissue | 4.43 ± 0.94 nmole/g wet tissue | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and histone acetylation.

Quantification of this compound and Other Polyamines by HPLC

This protocol is adapted from methods for the analysis of benzoylated polyamine derivatives.[16]

Objective: To quantify the levels of this compound and other polyamines in biological samples.

Materials:

-

Biological sample (tissue homogenate, cell lysate, or biofluid)

-

Internal standard (e.g., 1,6-diaminohexane)

-

2 N NaOH

-

Benzoyl chloride

-

Diethyl ether or chloroform (B151607)

-

Reversed-phase C18 HPLC column

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in an appropriate buffer. For biofluids, clarification by centrifugation may be necessary.

-

Internal Standard Addition: Add a known amount of internal standard to the sample.

-

Basification: Add 2 N NaOH to the sample.

-

Derivatization: Add benzoyl chloride and vortex for 20 minutes at room temperature to allow for the benzoylation of primary and secondary amine groups.

-

Extraction: Extract the benzoylated polyamines into an organic solvent like diethyl ether or chloroform by vigorous mixing followed by centrifugation to separate the phases.

-

Drying and Reconstitution: Evaporate the organic phase to dryness under a stream of nitrogen. Reconstitute the dried residue in the mobile phase.

-

HPLC Analysis:

-

Inject the reconstituted sample onto a C18 column.

-

Use a gradient elution profile with acetonitrile and water or methanol and water. A typical gradient might start at 70% acetonitrile and increase to 100% over several minutes.[16]

-

Detect the benzoylated polyamines using a UV detector at a wavelength of 229 nm or 254 nm.[16]

-

Quantify the peaks by comparing their area to that of the internal standard and a standard curve of known polyamine concentrations.

-

Global Histone Acetylation Assay (ELISA-based)

This protocol is a generalized procedure based on commercially available kits.[17][18][19][20]

Objective: To measure the total amount of acetylated histone H3 or H4 in a sample.

Materials:

-

Cells or tissues

-

Histone extraction buffers

-

Protein quantification assay (e.g., BCA or Bradford)

-

Assay plate pre-coated with an antibody against total histone H3 or H4

-

Capture antibody specific for acetylated histone H3 or H4

-

Detection antibody (e.g., HRP-conjugated)

-

Colorimetric or fluorometric substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Histone Extraction:

-

Lyse cells or homogenized tissue in a lysis buffer.

-

Isolate nuclei by centrifugation.

-

Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).[21]

-

Neutralize the extract and quantify the protein concentration.

-

-

ELISA Assay:

-

Add equal amounts of histone extracts to the antibody-coated wells of the microplate.

-

Incubate to allow the histones to bind.

-

Wash the wells to remove unbound material.

-

Add the capture antibody specific for the acetylated histone of interest and incubate.

-

Wash the wells.

-

Add the HRP-conjugated detection antibody and incubate.

-

Wash the wells.

-

Add the substrate and allow the color to develop.

-

Add the stop solution and measure the absorbance or fluorescence on a microplate reader.

-

-

Data Analysis: Quantify the amount of acetylated histone by comparing the sample readings to a standard curve generated with a known amount of acetylated histone control.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Histone Acetylation

This is a high-level protocol for performing ChIP-seq to map histone acetylation genome-wide.[21][22][23][24][25]

Objective: To identify the genomic regions associated with specific histone acetylation marks.

Materials:

-

Cells or tissues

-

Formaldehyde (B43269) (for crosslinking)

-

Lysis and sonication buffers

-

Antibody specific to the histone acetylation mark of interest (e.g., anti-H3K27ac)

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Crosslinking and Chromatin Preparation:

-

Crosslink proteins to DNA in living cells using formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the histone acetylation mark.

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Wash the beads with buffers of increasing stringency to remove non-specifically bound chromatin.

-

-

Elution and Reverse Crosslinking:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the formaldehyde crosslinks by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the ChIP DNA.

-

Prepare a sequencing library from the purified DNA (end-repair, A-tailing, adapter ligation, and PCR amplification).

-

-

Sequencing and Data Analysis:

-

Sequence the library on a next-generation sequencing platform.

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of the genome enriched for the histone acetylation mark.

-

Broader Implications and Future Directions

The discovery of this compound's role as a specific substrate for HDAC10 and its ability to modulate HAT activity has profound implications for our understanding of gene regulation and cellular homeostasis. Dysregulation of polyamine metabolism is a hallmark of various diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[4][26] The link between this compound and histone acetylation suggests that altered polyamine levels could directly contribute to the epigenetic dysregulation observed in these pathologies.

For drug development professionals, the enzymes in the this compound metabolic pathway present novel therapeutic targets. Selective inhibitors of HDAC10 could be used to increase intracellular levels of this compound, potentially impacting cell growth and survival, particularly in cancers that are dependent on polyamine metabolism.[6][9][27] Conversely, targeting the acetylation of spermidine by HATs could also be a viable strategy to modulate polyamine pools and their downstream effects.

Future research should focus on several key areas:

-

Elucidating the full spectrum of HATs responsible for N8-acetylation of spermidine in different cellular contexts.

-

Identifying the specific gene targets that are regulated by the this compound-histone acetylation axis.

-

Developing potent and selective small molecule modulators of HDAC10 and the relevant HATs.

-

Investigating the therapeutic potential of targeting this pathway in various disease models.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of spermidine/spermine N1-acetyltransferase by intracellular polyamine pools. Evidence for a functional role in polyamine homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Binding of this compound Analogues to Histone Deacetylase 10 Reveals Molecular Strategies for Blocking Polyamine Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Metabolite Markers for Pancreatic Cancer Identified by Metabolomic Analysis of Induced Cancer-Associated Fibroblasts [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P/CAF-mediated spermidine acetylation regulates histone acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of spermidine/spermine-N1-acetyltransferase activity by high-performance liquid chromatography with N1-dansylnorspermine as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A selective inhibitor of this compound deacetylation in mice and HeLa cells without effects on histone deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urinary N1-acetylspermidine and this compound excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. scirp.org [scirp.org]

- 17. Histone Lysine Acetylation Analysis, Histone Post-translational Modification Analysis | CD BioSciences [epigenhub.com]

- 18. epigentek.com [epigentek.com]

- 19. Histone H3 Acetylation Assay Kit (ab115102) | Abcam [abcam.com]

- 20. EpiQuik Global Histone H3 Acetylation Assay Kit | EpigenTek [epigentek.com]

- 21. researchgate.net [researchgate.net]

- 22. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications | Springer Nature Experiments [experiments.springernature.com]

- 25. epigenome-noe.net [epigenome-noe.net]

- 26. Regulating Polyamine Metabolism by miRNAs in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Binding of this compound Analogues to Histone Deacetylase 10 Reveals Molecular Strategies for Blocking Polyamine Deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Synthesis of N8-Acetylspermidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N8-acetylspermidine is a monoacetylated derivative of the polyamine spermidine (B129725), acetylated at the N8 position. Unlike its more extensively studied isomer, N1-acetylspermidine, which is a key intermediate in polyamine catabolism, this compound plays distinct roles in cellular physiology and pathology. Its synthesis is a critical step in specific biological pathways, and its dysregulation has been implicated in various diseases, including cancer and cardiovascular conditions. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, including the key enzymes involved, their kinetic properties, detailed experimental protocols for its synthesis and quantification, and its role in relevant signaling pathways.

Key Enzymes in this compound Synthesis

The primary enzyme responsible for the synthesis of this compound is the histone acetyltransferase KAT2B , also known as p300/CBP-associated factor (P/CAF) . While primarily recognized for its role in acetylating histones and other protein substrates, KAT2B exhibits specific activity towards spermidine, catalyzing the transfer of an acetyl group from acetyl-CoA to the N8 position of spermidine.[1][2][3][4] Another enzyme, a cytosolic spermidine N8-acetyltransferase, has been identified, suggesting the existence of dedicated enzymes for this modification.[5]

It is crucial to distinguish the N8-acetylation from the N1-acetylation of spermidine, which is catalyzed by spermidine/spermine N1-acetyltransferase (SSAT). The two isomers have different metabolic fates and biological functions.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for the enzymes involved in the synthesis and metabolism of this compound.

Table 1: Kinetic Parameters of Human Histone Acetyltransferase KAT2B (P/CAF)

| Substrate | Km (µM) | Reference |

| Spermidine | 2.29 | [3][4] |

| Acetyl-CoA | 1.74 | [3][4] |

Table 2: Kinetic Parameters of Rat Liver Spermidine/Spermine N1-Acetyltransferase (SSAT)

| Substrate/Inhibitor | Parameter | Value | Reference |

| Spermidine | Km | 130 µM | [8] |

| This compound | Ki | 0.4 mM | [8] |

| N1-acetylspermidine | Ki | 6.6 mM | [8] |

Table 3: Performance Characteristics of this compound Quantification Methods

| Method | Matrix | Limit of Quantification (LOQ) / Range | Reference |

| LC-MS/MS | Plasma, Urine, Saliva | 37.5 pg/mL | [9] |

| ELISA | Plasma, Cell Culture Supernatant | 2.4 – 93.75 nM | [10] |

Signaling Pathways and Biological Roles

This compound is increasingly recognized as a significant signaling molecule and biomarker in various pathological conditions.

Role in Cancer

In the context of cancer, particularly in the tumor microenvironment, extracellular this compound can be taken up by cancer cells.[11] Inside the cell, the enzyme histone deacetylase 10 (HDAC10) specifically deacetylates this compound back to spermidine.[11][12] This process can replenish intracellular polyamine pools, thereby supporting tumor cell growth and proliferation, especially when de novo polyamine synthesis is inhibited by drugs like difluoromethylornithine (DFMO).[11] This makes HDAC10 a potential therapeutic target to enhance the efficacy of polyamine-blocking therapies.[11]

Role in Cardiovascular Disease

Elevated levels of this compound have been identified as a biomarker in ischemic cardiomyopathy.[2][13] In this condition, increased intracellular polyamine turnover leads to the formation and subsequent excretion of this compound from cardiomyocytes.[6] Its plasma concentration, therefore, reflects intracellular polyamine activity and is associated with adverse outcomes in patients with ischemic heart failure.[2][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Potential Metabolite Markers for Pancreatic Cancer Identified by Metabolomic Analysis of Induced Cancer-Associated Fibroblasts [mdpi.com]

- 3. Recombinant human KAT2B / PCAF protein (Active) (ab268695) | Abcam [abcam.com]

- 4. uniprot.org [uniprot.org]

- 5. cusabio.com [cusabio.com]

- 6. Synthesis and evaluation of this compound analogues as inhibitors of bacterial acetylpolyamine amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCAF - Wikipedia [en.wikipedia.org]

- 8. interchim.fr [interchim.fr]

- 9. Acetylation Assays Using Acetyl CoA | Revvity [revvity.com]

- 10. Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P/CAF-mediated spermidine acetylation regulates histone acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [14C]-Acetyl-Coenzyme A-Based In Vitro N-Terminal Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

N8-Acetylspermidine: A Pivotal Precursor in Polyamine Homeostasis and a Target for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for a myriad of cellular processes, from cell growth and differentiation to the regulation of gene expression. The precise control of intracellular polyamine concentrations is critical for normal cellular function, and its dysregulation is a hallmark of various pathological states, including cancer. The metabolic pathways governing polyamine levels are complex, involving intricate networks of biosynthesis, catabolism, and transport. Within this network, N8-acetylspermidine emerges as a key metabolite, acting as a precursor for the synthesis of other essential polyamines and serving as a critical node in the regulation of polyamine homeostasis. This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing the enzymatic pathways, quantitative data, and experimental methodologies relevant to its study.

The Metabolic Fate of this compound: A Recyclable Precursor

This compound is primarily formed through the acetylation of spermidine. This reaction is catalyzed by various N-acetyltransferases, with spermidine/spermine N1-acetyltransferase (SSAT) being a key enzyme in this process, although other acetyltransferases may also contribute. Once formed, this compound is not a metabolic dead-end. Instead, it serves as a readily available precursor that can be channeled back into the polyamine pool.

The principal pathway for the conversion of this compound to other polyamines is through deacetylation, which regenerates spermidine. This crucial step is predominantly catalyzed by histone deacetylase 10 (HDAC10), a Zn2+-dependent hydrolase with high specificity for this compound.[1][2] The regenerated spermidine can then follow several metabolic routes:

-

Conversion to Spermine: Spermidine can be further aminopropylated by spermine synthase (SMS) to produce spermine, the largest of the canonical polyamines.

-

Catabolism to Putrescine: Spermidine can be acetylated at the N1 position by SSAT to form N1-acetylspermidine. This molecule is then oxidized by polyamine oxidase (PAO) to yield putrescine, which can re-enter the polyamine biosynthetic pathway.[3]

-

Cellular Functions: Regenerated spermidine can also directly participate in its various biological functions, such as regulating transcription and translation.

This cycle of acetylation and deacetylation provides a dynamic mechanism for regulating the intracellular concentrations of spermidine and, consequently, spermine and putrescine.

Enzymology of this compound Metabolism

The conversion of this compound is governed by a specific set of enzymes whose kinetic properties are crucial for understanding the dynamics of polyamine flux.

Histone Deacetylase 10 (HDAC10)

HDAC10 is the primary enzyme responsible for the deacetylation of this compound to spermidine.[2][4] It exhibits a remarkable substrate specificity for this compound over N1-acetylspermidine and acetylated lysine (B10760008) residues in histones, highlighting its specialized role in polyamine metabolism.[2]

Spermidine/Spermine N1-Acetyltransferase (SSAT)

SSAT is a key enzyme in polyamine catabolism and also contributes to the formation of N-acetylated polyamines, including this compound. The expression of SSAT is highly inducible by polyamines and their analogs, providing a feedback mechanism to control polyamine levels.[5][6]

Polyamine Oxidase (PAO)

While not directly acting on this compound, PAO is a critical enzyme in the downstream metabolism of the polyamine pool. It oxidizes N1-acetylspermidine, a product of spermidine acetylation, to putrescine.[3][7]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in this compound metabolism.

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Substrate | Species | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| HDAC10 | This compound | Danio rerio (zebrafish) | 130 ± 20 | 1.8 ± 0.1 | 1.4 x 104 | [2] |

| SSAT1 | Spermidine | Homo sapiens | 440 ± 50 | 22 ± 1 | 5.0 x 104 | [8] |

| SSAT1 | Spermine | Homo sapiens | 110 ± 10 | 5.4 ± 0.2 | 4.9 x 104 | [8] |

| SMO | Spermine | Homo sapiens | - | 6.6 ± 0.2 | - | [9] |

| PAO (Yeast) | N1-acetylspermine | Saccharomyces cerevisiae | 484 | 1410 | - | [10] |

Table 2: Intracellular Concentrations of Polyamines and this compound in Cancer Cell Lines

| Cell Line | This compound (pmol/106 cells) | Spermidine (pmol/106 cells) | Spermine (pmol/106 cells) | Putrescine (pmol/106 cells) | Reference(s) |

| HCT116 (WT) | ~10-20 | ~1500-2500 | ~2000-3000 | ~100-200 | [11][12] |

| HCT116 (HDAC10 KO) | Significantly Increased | No Significant Change | No Significant Change | - | [11] |

| HeLa (WT) | <10 | ~1000-1500 | ~1500-2000 | ~50-100 | [11] |

| HeLa (HDAC10 KO) | Significantly Increased | No Significant Change | No Significant Change | - | [11] |

| SMMC7721 (Vector) | - | ~4000 | ~6000 | ~300 | [13] |

| SMMC7721 (SSAT) | - | ~2000 | ~3000 | ~150 | [13] |

| HepG2 (Vector) | - | ~3000 | ~4500 | ~250 | [13] |

| HepG2 (SSAT) | - | ~1500 | ~2000 | ~100 | [13] |

Experimental Protocols

Quantification of Intracellular Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the analysis of polyamines, including this compound, in cell extracts.

Materials:

-

Perchloric acid (PCA), 0.2 M

-

Dansyl chloride solution (10 mg/mL in acetone)

-

Saturated sodium carbonate solution

-

Proline (100 mg/mL in water)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Heptanesulfonic acid

-

Polyamine standards (putrescine, spermidine, spermine, N1-acetylspermidine, this compound)

-

C18 reverse-phase HPLC column

Procedure:

-

Cell Lysis: Harvest cells and wash with PBS. Resuspend the cell pellet in a known volume of ice-cold 0.2 M PCA.

-

Protein Precipitation: Sonicate the cell suspension on ice and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Derivatization:

-

Transfer a known volume of the supernatant to a new tube.

-

Add saturated sodium carbonate solution to make the solution alkaline.

-

Add dansyl chloride solution and vortex vigorously.

-

Incubate in the dark at 60°C for 1 hour.

-

Add proline solution to react with excess dansyl chloride.

-

-

Extraction: Add toluene, vortex, and centrifuge to separate the phases. Collect the upper toluene phase containing the dansylated polyamines.

-

HPLC Analysis:

-

Evaporate the toluene extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in acetonitrile.

-

Inject the sample onto a C18 reverse-phase column.

-

Elute the dansylated polyamines using a gradient of acetonitrile in water containing heptanesulfonic acid.

-

Detect the derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 515 nm).

-

-

Quantification: Determine the concentration of each polyamine by comparing the peak areas to a standard curve generated with known concentrations of polyamine standards.

Cell Viability Assay: DFMO Treatment and Polyamine Rescue

This assay is used to assess the dependence of cell growth on de novo polyamine biosynthesis and the ability of exogenous polyamines, including this compound, to rescue cells from cytostasis induced by the ornithine decarboxylase inhibitor, difluoromethylornithine (DFMO).

Materials:

-

Cell culture medium and supplements

-

DFMO solution

-

Polyamine solutions (putrescine, spermidine, this compound)

-

Cell viability reagent (e.g., resazurin, MTS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

DFMO Treatment: The following day, replace the medium with fresh medium containing a predetermined concentration of DFMO (e.g., 5 mM).

-

Polyamine Rescue: To designated wells, add the polyamine to be tested (e.g., this compound) at various concentrations. Include control wells with DFMO alone and untreated cells.

-

Incubation: Incubate the plate for the desired period (e.g., 72-96 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Normalize the data to the untreated control wells to determine the percentage of cell viability. Plot the cell viability as a function of the concentration of the rescuing polyamine.

In Vitro HDAC10 Activity Assay

This fluorometric assay measures the deacetylase activity of HDAC10 using a specific substrate.

Materials:

-

Recombinant human HDAC10

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC10 substrate (e.g., a commercially available this compound derivative with a fluorophore)

-

Developer solution (containing a protease like trypsin)

-

HDAC inhibitor (e.g., Trichostatin A) for control

-

96-well black microplate

Procedure:

-

Reaction Setup: In a 96-well plate, add the HDAC assay buffer.

-

Enzyme Addition: Add a known amount of recombinant HDAC10 to the wells. Include wells without enzyme as a background control.

-

Reaction Initiation: Add the fluorogenic HDAC10 substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Development: Add the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Measurement: Incubate for a short period (e.g., 10-15 minutes) and then measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis: Subtract the background fluorescence (no enzyme control) from all readings. The fluorescence intensity is proportional to the HDAC10 activity.

Visualizations

Biochemical Pathways

Caption: The central role of this compound in polyamine metabolism.

Experimental Workflow

Caption: Workflow for a DFMO rescue experiment with this compound.

Conclusion and Future Directions

This compound stands as a critical regulatory junction in the intricate web of polyamine metabolism. Its role as a recyclable precursor for spermidine, and subsequently spermine and putrescine, underscores the dynamic nature of polyamine homeostasis. The enzymes that govern its formation and breakdown, particularly HDAC10 and SSAT, represent promising targets for therapeutic intervention in diseases characterized by dysregulated polyamine metabolism, such as cancer.

For researchers and drug development professionals, a thorough understanding of the biochemical pathways, enzyme kinetics, and cellular dynamics of this compound is paramount. The experimental protocols provided in this guide offer a starting point for investigating the role of this important metabolite in various biological contexts.

Future research should focus on further elucidating the specific roles of different N-acetyltransferases in the production of this compound, exploring the regulation of HDAC10 activity in different cellular contexts, and developing more potent and selective inhibitors of the enzymes involved in this compound metabolism. Such efforts will undoubtedly pave the way for novel therapeutic strategies targeting the polyamine metabolic network for the treatment of cancer and other proliferative diseases.

References

- 1. Binding of this compound Analogues to Histone Deacetylase 10 Reveals Molecular Strategies for Blocking Polyamine Deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase 10 structure and molecular function as a polyamine deacetylase. [escholarship.org]

- 3. Polyamine oxidase - Wikipedia [en.wikipedia.org]

- 4. Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Properties and regulation of human spermidine/spermine N1-acetyltransferase stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyamine oxidase, properties and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT] - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Studies of Human Spermine Oxidase: Kinetic Mechanism and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic Studies of the Yeast Polyamine Oxidase Fms1: Kinetic Mechanism, Substrate Specificity, and pH Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentrations and Analysis of N8-Acetylspermidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N8-acetylspermidine is a monoacetylated polyamine that plays a role in the complex regulation of polyamine homeostasis. Polyamines, including spermidine (B129725), spermine, and their precursor putrescine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. The acetylation of polyamines is a critical step in their catabolism and excretion, catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT). While N1-acetylspermidine is the more common product of spermidine acetylation and a precursor for its conversion back to putrescine, this compound is also formed and is considered a terminal catabolite that is primarily excreted from the cell.

Under normal physiological conditions, intracellular concentrations of this compound are typically low, as it is rapidly exported from the cell.[1] However, elevated levels in tissues and biofluids have been associated with various pathological states, including cancer and inflammatory conditions, making it a potential biomarker of interest.[2] This technical guide provides an in-depth overview of the reported physiological concentrations of this compound, detailed experimental protocols for its quantification, and a visualization of its metabolic context.

Data Presentation: Quantitative Concentrations of this compound

The following tables summarize the reported concentrations of this compound in various human tissues and biofluids. It is important to note that much of the available data comes from studies on disease states, with information on baseline physiological levels in healthy tissues being less common.

Table 1: this compound Concentrations in Human Plasma

| Condition | Concentration (nmol/L) | Notes | Reference |

| Coronary Artery Disease (without ICM) | 8.29 (median) | Interquartile Range: 5.91–11.42 nmol/L | [3][4] |

| Ischemic Cardiomyopathy (ICM) | 10.39 (median) | Interquartile Range: 7.21–17.75 nmol/L | [3][4] |

Table 2: this compound Concentrations in Human Tissues

| Tissue | Condition | Concentration (nmol/g wet weight) | Notes | Reference |

| Colon | Colorectal Cancer | Detectable | Not detected in unaffected colon tissue. | |

| Colon | Severe Ulcerative Colitis | Significantly enhanced | Compared to healthy controls. | [2] |

| Breast | Normal | Not detected | - | |

| Breast | Breast Cancer | 0.6 ± 0.1 (mean ± S.E.) | Detected in 32 of 54 tumors. |

Table 3: this compound Concentrations in Human Urine

| Condition | Concentration (nmol/mg creatinine) | Notes | Reference |

| Healthy Controls | - | Present in all samples. | |

| Colorectal Cancer | Significantly increased | Compared to healthy controls. |

Signaling Pathways

This compound is a product of the polyamine metabolism pathway. This pathway is a tightly regulated process involving biosynthesis, catabolism, and transport of polyamines. The acetylation of spermidine is a key catabolic step.

Experimental Protocols

Accurate quantification of this compound requires sensitive and specific analytical methods. The most common techniques are High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

General Experimental Workflow for this compound Quantification

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method relies on the chemical derivatization of polyamines to make them fluorescent, allowing for sensitive detection.

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer.

-

Precipitate proteins using an acid, such as perchloric acid (PCA).

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

The supernatant, containing the polyamines, is then neutralized.

-

-

Derivatization:

-

React the polyamine-containing extract with a derivatizing agent. Common agents include:

-

Dansyl Chloride: Reacts with primary and secondary amino groups to form highly fluorescent dansyl-polyamines.

-

9-fluorenylmethyl chloroformate (FMOC): Also reacts with amino groups to yield fluorescent derivatives.

-

-

-

HPLC Separation:

-

Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the derivatized polyamines using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer.

-

-

Fluorescence Detection:

-

Monitor the column effluent with a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

-

Quantification:

-

Identify and quantify the this compound peak by comparing its retention time and area to those of a known standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and does not typically require derivatization.

-

Sample Preparation:

-

Homogenize tissue or biofluid samples.

-

Perform protein precipitation, often with a solvent like acetonitrile (B52724) or methanol, which may also contain an internal standard (e.g., a stable isotope-labeled version of this compound).

-

Centrifuge and collect the supernatant for analysis.

-

-

LC Separation:

-

Inject the sample extract onto an appropriate LC column, often a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like polyamines.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent.

-

-

MS/MS Detection:

-

The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and then fragmenting it to produce specific product ions.

-

The specific precursor-to-product ion transition for this compound is monitored, providing high selectivity.

-

-

Quantification:

-

Quantify this compound by comparing the area of its MRM peak to that of the internal standard and a standard curve generated from known concentrations of the analyte.[5]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available ELISA kits provide a high-throughput method for the quantification of this compound, particularly in biofluids.

-

Principle:

-

This is a competitive immunoassay. This compound in the sample competes with a fixed amount of labeled this compound for binding to a limited number of antibodies coated on a microplate.

-

-

General Protocol:

-

Sample Preparation: Samples (e.g., plasma, serum) may require a precipitation and/or derivatization step as specified by the kit manufacturer.

-

Assay Procedure:

-

Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.

-

Add the enzyme-conjugated this compound to each well.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate that reacts with the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

-

-

Quantification:

-

The intensity of the color is inversely proportional to the concentration of this compound in the sample.

-

Calculate the concentration of this compound in the samples by comparing their absorbance to a standard curve generated from the standards.

-

-

Conclusion

This compound is an important, albeit typically low-abundance, metabolite in the polyamine pathway. Its quantification in tissues and biofluids is of growing interest due to its potential as a biomarker for various diseases. While baseline physiological concentrations in many healthy tissues are not well-established, robust analytical methods such as HPLC with fluorescence detection, LC-MS/MS, and ELISA are available for its accurate measurement. Further research into the physiological and pathophysiological roles of this compound will be greatly aided by the application of these sensitive and specific analytical techniques.

References

- 1. Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular polyamine levels of intestinal epithelial cells in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N8‐Acetylspermidine: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N8-Acetylspermidine in Cell Growth and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N8-acetylspermidine, a key metabolite in the polyamine pathway, is emerging as a critical regulator of fundamental cellular processes, including cell growth and differentiation. Polyamines, such as spermidine (B129725) and spermine, are essential for normal cell function, and their intracellular concentrations are tightly controlled through a complex network of synthesis, catabolism, and transport. This compound, once considered primarily an excretion product, is now understood to have significant biological activities. This technical guide provides an in-depth analysis of this compound's involvement in cell proliferation and differentiation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways and metabolic routes through which it exerts its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the polyamine pathway.

Introduction to this compound and Polyamine Metabolism

Polyamines are ubiquitous polycations that play essential roles in a wide array of cellular functions, including DNA and protein synthesis, cell cycle progression, and the regulation of gene expression.[1] The intracellular levels of polyamines are meticulously regulated. This compound is a monoacetylated derivative of the polyamine spermidine. It is formed through the action of spermidine/spermine N1-acetyltransferase (SSAT), a rate-limiting enzyme in polyamine catabolism.[2][3][4] While N1-acetylspermidine is typically oxidized back to putrescine, this compound was initially thought to be primarily destined for excretion from the cell.[5] However, emerging evidence indicates that this compound possesses intrinsic biological activities and plays a significant role in modulating cell growth and differentiation. A key enzyme in this process is histone deacetylase 10 (HDAC10), which can deacetylate this compound back to spermidine, thereby replenishing the intracellular polyamine pool and supporting tumor cell growth under conditions of polyamine depletion.[5][6][7]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound and its analogs on cell differentiation and viability.

| Cell Line | Compound | Concentration | Effect | Reference |

| HL-60 (Human Promyelocytic Leukemia) | This compound | 3 µM | 25-35% differentiation | [8] |

| HL-60 (Human Promyelocytic Leukemia) | This compound | 15 µM | 80-90% differentiation | [8] |

| HL-60 (Human Promyelocytic Leukemia) | N1-acetylspermidine | Up to 1.2 mM | No differentiation | [8] |

| Cell Line | Compound | IC50 Value | Effect | Reference |

| L1210 (Murine Leukemia) | N8-aziridinylspermidine | 0.31 µM | Cytotoxic | [9] |

| HL-60 (Human Promyelocytic Leukemia) | N8-aziridinylspermidine | 0.30 µM | Cytotoxic | [9] |